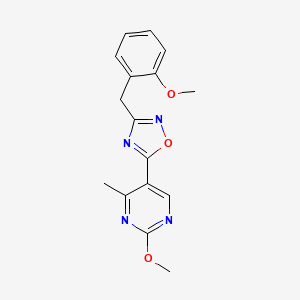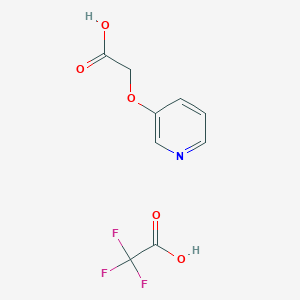
2-(3-Pyridyloxy)acetic acid 2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Pyridyloxy)acetic acid 2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C9H8F3NO5 and a molecular weight of 267.16 g/mol . This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and pharmaceuticals.
Preparation Methods
The synthesis of 2-(3-Pyridyloxy)acetic acid 2,2,2-trifluoroacetic acid involves several steps. One common method includes the reaction of pyridin-3-ol with chloroacetic acid in the presence of a base to form (Pyridin-3-yloxy)acetic acid. This intermediate is then reacted with trifluoroacetic acid to yield the final product . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-Pyridyloxy)acetic acid 2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Pyridyloxy)acetic acid 2,2,2-trifluoroacetic acid is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in various biochemical assays and studies.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Pyridyloxy)acetic acid 2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
2-(3-Pyridyloxy)acetic acid 2,2,2-trifluoroacetic acid can be compared with other similar compounds such as:
Trifluoroacetic acid: Known for its use as a reagent in organic synthesis.
Pyridin-3-ol: A precursor in the synthesis of (Pyridin-3-yloxy)acetic acid.
Chloroacetic acid: Used in the initial step of the synthesis
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
431896-87-6; 86649-57-2 |
|---|---|
Molecular Formula |
C9H8F3NO5 |
Molecular Weight |
267.16 |
IUPAC Name |
2-pyridin-3-yloxyacetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H7NO3.C2HF3O2/c9-7(10)5-11-6-2-1-3-8-4-6;3-2(4,5)1(6)7/h1-4H,5H2,(H,9,10);(H,6,7) |
InChI Key |
LBHDXZPKFNCPNS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OCC(=O)O.C(=O)(C(F)(F)F)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dioxaindan-5-yl)-8-chloroimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2815669.png)
![N-(3-fluoro-4-methoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2815670.png)
![3-(4-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2815673.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2815675.png)
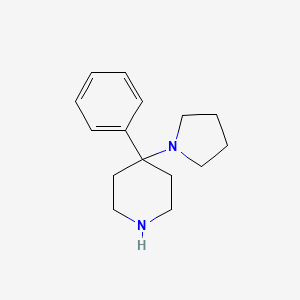
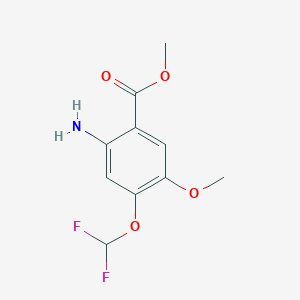
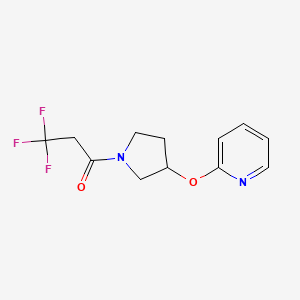
![N-(2,4-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2815681.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2815682.png)
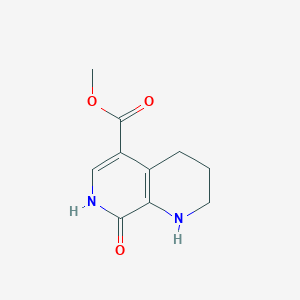
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2815684.png)
![2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2815686.png)

